molecular formula C11H10N4S B075028 Di-2-pyridylthiourea CAS No. 1212-30-2

Di-2-pyridylthiourea

Cat. No.: B075028
CAS No.: 1212-30-2
M. Wt: 230.29 g/mol
InChI Key: VADXORVZZWERFF-UHFFFAOYSA-N
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Description

Di-2-pyridylthiourea is a sophisticated nitrogen and sulfur-containing heterocyclic ligand prized for its strong chelating properties and versatile coordination modes with transition metal ions. Its primary research value lies in its ability to form stable, well-defined complexes with metals such as copper, palladium, platinum, and ruthenium. These complexes are extensively investigated as pre-catalysts for cross-coupling reactions, oxidation catalysis, and as functional models for metalloenzyme active sites. The mechanism of action centers on the ligand's bidentate or bridging coordination, where the thiourea sulfur and pyridyl nitrogen atoms donate electron density to the metal center, modulating its redox potential, Lewis acidity, and overall reactivity. This tunability makes this compound an invaluable building block in supramolecular chemistry, materials science for constructing metal-organic frameworks (MOFs), and in the development of novel sensors due to its potential anion-binding capability through the thiourea moiety. Researchers utilize this compound to explore fundamental principles in coordination chemistry and to engineer advanced catalytic systems and functional materials with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dipyridin-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N4S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADXORVZZWERFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=S)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153177
Record name Urea, 1,3-bis(2-pyridyl)-2-thio-
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Molecular Weight

230.29 g/mol
Source PubChem
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CAS No.

1212-30-2
Record name N,N′-Di-2-pyridinylthiourea
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Record name Urea, 1,3-bis(2-pyridyl)-2-thio-
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Record name Di-2-pyridylthiourea
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Synthetic Methodologies for Di 2 Pyridylthiourea and Its Analogues

Direct Synthesis Approaches for Di-2-pyridylthiourea

The direct synthesis of 1,3-di(pyridin-2-yl)thiourea has been explored, though it can present challenges. One approach involves the reaction of 2-aminopyridine (B139424) with a suitable thiocarbonyl source. An attempted synthesis utilized carbonyl sulfide (B99878), but this method was not entirely successful. xmu.edu.cn A modified approach using carbon disulfide in place of carbonyl sulfide has also been considered. xmu.edu.cn

Synthesis of N,N'-Disubstituted Pyridylthiourea Derivatives

The synthesis of N,N'-disubstituted pyridylthiourea derivatives is a versatile process that allows for significant structural diversity. These methods often employ isothiocyanates as key building blocks. mdpi.comnih.govnih.gov

Reaction Mechanisms Involving Isothiocyanates

The reaction between an isothiocyanate and an amine is a fundamental and widely used method for synthesizing N,N'-disubstituted thioureas. mdpi.comd-nb.info This reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. mdpi.com The high electrophilicity of the isothiocyanate carbon makes it susceptible to attack by the lone pair of electrons on the nitrogen atom of the amine. d-nb.info This straightforward addition reaction typically results in high yields of the corresponding thiourea (B124793) derivative. mdpi.com The versatility of this method lies in the wide variety of commercially available or readily synthesized isothiocyanates and amines, allowing for the creation of a large library of structurally diverse compounds. mdpi.comd-nb.info For instance, new N-pyridinothiourea derivatives have been prepared through the high-pressure-promoted condensation of isothiocyanates with aminopyridines under uncatalyzed conditions.

Derivatization from 2,6-Di(isothiocyanato)pyridine

A specific precursor, 2,6-di(isothiocyanato)pyridine, serves as a valuable starting material for the synthesis of certain pyridylthiourea derivatives. This compound can be prepared from 2-aminopyridine via the formation of triethylamine (B128534) 2-pyridyl dithiocarbamate, followed by reaction with phosgene. google.com The resulting 2,6-di(isothiocyanato)pyridine is stable in water but readily reacts with amines to form thiourea derivatives. google.com For example, its reaction with dimethylamine (B145610) can be conducted at room temperature in an aqueous solvent to yield the corresponding bis(thiourea) derivative. google.com

Synthesis of Specific Pyridylthiourea Analogues

The synthetic strategies outlined above can be applied to create specific pyridylthiourea analogues with desired functionalities.

N-(2-Furoyl)-N'-(2-pyridyl)thiourea Synthesis

N-(2-Furoyl)-N'-(2-pyridyl)thiourea is synthesized by the reaction of 2-furoyl isothiocyanate with 2-aminopyridine. nih.govresearchgate.net The process involves first converting 2-furoyl chloride into 2-furoyl isothiocyanate. nih.gov This intermediate is then condensed with 2-aminopyridine in dry acetone (B3395972) to yield the final product. nih.govresearchgate.net This one-pot procedure involves the in-situ formation of the 2-furoyl isothiocyanate from 2-furoyl chloride and a thiocyanate (B1210189) salt, which then reacts with the amine.

N-Benzoyl-N'-(2-pyridyl)thiourea Synthesis

The synthesis of N-benzoyl-N'-(2-pyridyl)thiourea and its derivatives generally involves the reaction of a benzoyl isothiocyanate with an appropriate aminopyridine. researchgate.netasianpubs.org For instance, N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea was prepared by reacting benzoyl isothiocyanate with 3-amino-2-chloropyridine (B31603) at room temperature. iucr.org The benzoyl isothiocyanate itself is generated by the reaction of benzoyl chloride with ammonium (B1175870) thiocyanate in an acetonitrile (B52724) solution. iucr.org Similarly, N-(p-nitro)benzoyl-N'-(3-pyridyl)thiourea was synthesized by reacting p-nitrobenzoyl isothiocyanate with 3-aminopyridine. asianpubs.org A general method involves mixing benzoyl chloride and potassium thiocyanate in acetonitrile, followed by the addition of a 2-aminopyridine derivative. researchgate.net An alternative route to obtain the parent (3-methyl-pyridin-2-yl)-thiourea (B1596479) involves the hydrolysis of 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea using aqueous sodium hydroxide (B78521) in methanol. chemicalbook.com Another approach treats 2-amino-6-phenylpyridine (B30124) with benzoyl isothiocyanate to form the N-benzoylthiourea, which is then hydrolyzed under basic conditions to yield 1-(6-phenylpyridin-2-yl)thiourea. mdpi.com

N-Phenyl-N'-(2-pyridyl)thiourea Synthesis

The synthesis of N-Phenyl-N'-(2-pyridyl)thiourea is a representative example of the formation of unsymmetrical thiourea derivatives. This process is typically achieved through the reaction of phenylisothiocyanate with 2-aminopyridine. nih.gov

The core of this reaction involves a nucleophilic addition mechanism. The amine group (-NH2) of 2-aminopyridine acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenylisothiocyanate. This attack leads to the formation of the characteristic thiourea linkage (-NH-C(=S)-NH-), bridging the phenyl and 2-pyridyl groups. nih.gov This straightforward condensation reaction provides an effective method for producing N-Phenyl-N'-(2-pyridyl)thiourea. nih.gov

Advancements in Green Chemistry Approaches for Thiourea Synthesis

In recent years, significant efforts have been directed towards developing more sustainable and environmentally benign methods for synthesizing thiourea derivatives, moving away from hazardous reagents like thiophosgene. fishersci.fi These green chemistry approaches focus on improving efficiency, reducing waste, and utilizing safer reaction media.

Several innovative strategies have emerged:

Aqueous Medium Synthesis : An efficient and eco-friendly method involves the condensation of amines with carbon disulfide in an aqueous medium. fishersci.fi This approach works particularly well for aliphatic primary amines and avoids the use of toxic organic solvents. The reaction can proceed at reflux conditions to yield substituted thiourea derivatives in good to excellent yields. fishersci.fi

"On-Water" Synthesis : This method leverages the unique properties of water to facilitate the reaction between (thio)isocyanates and amines. fishersci.se The reactants, often insoluble in water, form microdroplets that enhance reaction rates and selectivity. This technique eliminates the need for volatile organic compounds (VOCs), allows for simple product isolation via filtration, and enables the recycling of the water effluent. fishersci.se The process is scalable and proceeds rapidly at room temperature. fishersci.se

Sunlight-Driven Synthesis : A catalyst-free method for synthesizing symmetrical thioureas has been developed using aromatic primary amines and carbon disulfide in water, with sunlight as the energy source. wikipedia.org This simple and sustainable procedure yields a variety of thiourea derivatives efficiently. wikipedia.org

Solvent- and Catalyst-Free Conditions : An expeditious green approach involves the reaction of amines with isothiocyanates without any solvent or catalyst. fishersci.ca This method is characterized by short reaction times, high yields, high product purity, and an easy work-up process, completely avoiding harmful solvents. fishersci.ca

Mechanochemistry and Vapour Digestion : Thiocarbamoyl benzotriazoles, which are stable and easy-to-handle equivalents of isothiocyanates, can be converted to N-monosubstituted thioureas. wikipedia.org This can be achieved through vapour digestion under an ammonia (B1221849) atmosphere or through mechanochemical milling, which transforms a slow amination reaction into a rapid one. wikipedia.org These methods offer near-quantitative yields with a simple water-based workup. wikipedia.org

Enabling Technologies : Modern techniques such as continuous flow chemistry, microwave irradiation, and ultrasound have been successfully applied to thiourea synthesis. wikipedia.org These technologies enhance reaction rates, improve safety, increase efficiency, and reduce the environmental impact of the chemical transformations. wikipedia.org

These advancements collectively contribute to a safer, more sustainable, and efficient landscape for the synthesis of thiourea compounds.

Structural Characterization and Spectroscopic Analysis of Di 2 Pyridylthiourea

Single Crystal X-ray Diffraction Studies

Molecular Conformation and Geometry

The molecular structure of Di-2-pyridylthiourea consists of a central thiourea (B124793) core to which two pyridyl rings are attached. X-ray diffraction studies reveal that the molecule often adopts a conformation where the two pyridyl rings are nearly coplanar with the thiourea unit. iucr.org In the monohydrate form, the dihedral angles between the thiourea plane and the two pyridyl rings are reported to be 2.7(1)° and 2.9(1)°. iucr.org This near-planar arrangement is a significant feature of its geometry.

Selected Bond Angles and Dihedral Angles for this compound Monohydrate
ParameterValue
Dihedral Angle (Thiourea Plane - Pyridyl Ring 1)2.7(1)°
Dihedral Angle (Thiourea Plane - Pyridyl Ring 2)2.9(1)°

Intramolecular Hydrogen Bonding Interactions

A crucial factor stabilizing the observed conformation of this compound is the presence of intramolecular hydrogen bonds. iucr.orgakademisains.gov.myxmu.edu.cn A notable interaction occurs between an amide hydrogen (N-H) of the thiourea group and the nitrogen atom of one of the pyridyl rings. iucr.org This interaction leads to the formation of a stable six-membered ring, which helps to lock the thiourea unit and the pyridyl ring into a coplanar arrangement. iucr.orgiucr.org

In the monohydrate structure of this compound, the N-H···Npyridyl hydrogen bond distance is reported to be 2.652(2) Å. iucr.org This type of intramolecular hydrogen bonding is a common feature in many N-2-pyridylthiourea derivatives and plays a significant role in determining their preferred conformation. iucr.orgwashington.edu

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound are organized into a specific three-dimensional architecture through a network of intermolecular interactions. iucr.orgakademisains.gov.myxmu.edu.cn These interactions are vital for the stability of the crystal lattice. akademisains.gov.my

In the case of this compound monohydrate, the lattice water molecule plays a pivotal role in the crystal packing. iucr.org The nitrogen atom of the second pyridyl ring (the one not involved in the intramolecular hydrogen bond) interacts with the lattice water molecule. iucr.org This interaction, along with another hydrogen bond between the water molecule and the sulfur atom of the thiourea group, creates a helical hydrogen-bonded chain running parallel to the b-axis of the unit cell. iucr.org These adjacent chains are further linked, forming a layer-like structure. iucr.org

Influence of Lattice Solvents on Crystal Structure (e.g., Monohydrate Forms)

The incorporation of solvent molecules, such as water, into the crystal lattice can significantly influence the crystal structure of this compound. iucr.org As seen in the monohydrate form, the water molecule acts as a bridge, connecting adjacent molecules through hydrogen bonds. iucr.orgiucr.org

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable insights into the functional groups and bonding within a molecule. nicoletcz.czscirp.org

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound exhibits a series of characteristic absorption bands corresponding to the various functional groups present in the molecule. The assignment of these bands can be made by comparison with related compounds and theoretical calculations. researchgate.net

N-H Vibrations: The stretching vibrations of the N-H groups in the thiourea moiety typically appear in the region of 3100-3400 cm⁻¹. researchgate.net The bending modes of the N-H groups are also observable at lower frequencies. libretexts.org

C=S Vibrations: The stretching vibration of the thiocarbonyl (C=S) group is a key characteristic of thioureas. This band is often found in the region of 700-850 cm⁻¹ and can be coupled with other vibrations.

Pyridyl Ring Vibrations: The characteristic vibrations of the pyridyl rings, including C-H stretching, C=C and C=N ring stretching, and ring breathing modes, are present in the spectrum. mdpi.com The C=N stretching vibrations are typically observed in the 1550-1650 cm⁻¹ range.

C-N Vibrations: The stretching vibrations of the C-N bonds within the thiourea core are also present and can provide information about the extent of electron delocalization within this group. researchgate.net

General Regions for Characteristic Vibrational Modes of this compound
Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-H Stretching3100 - 3400
C-H (Aromatic) Stretching3000 - 3100
C=N (Pyridyl) Stretching1550 - 1650
C-N Stretching1300 - 1500
C=S Stretching700 - 850

The precise positions and intensities of these bands in the FT-IR and FT-Raman spectra are sensitive to the molecular conformation and intermolecular interactions, thus complementing the data obtained from X-ray diffraction studies. researchgate.net

Correlation with Molecular Structure and Hydrogen Bonding

The molecular structure of N,N'-bis(2-pyridyl)thiourea is significantly influenced by hydrogen bonding, which dictates its conformation and crystal packing. X-ray crystallography reveals that the compound crystallizes in the non-centrosymmetric orthorhombic space group Fdd2. wm.edu The thiourea core is connected to the pyridyl substituents in an E,Z (trans-cis) conformation. wm.edu

This specific arrangement is stabilized by a strong intramolecular hydrogen bond between one of the thiourea amine hydrogens (N-H) and the nitrogen atom of the adjacent pyridyl ring (N-H···N_pyridyl). wm.eduwashington.edu This is a common feature in 2-pyridylthiourea derivatives, leading to the formation of a pseudo-seven-membered ring. researchgate.net In addition to the internal hydrogen bond, the structure of this compound exhibits a key intermolecular hydrogen bond. This occurs between the second N-H group of the thiourea moiety and the nitrogen atom of a neighboring molecule's pyridyl ring. wm.edu This intermolecular interaction links the molecules together, forming a one-dimensional zigzag chain structure. wm.edu The presence of both intra- and intermolecular N-H···N hydrogen bonds is a defining characteristic of its solid-state architecture. wm.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR Studies and Conformational Dynamics in Solution

Proton Nuclear Magnetic Resonance (¹H NMR) studies of this compound reveal complex conformational dynamics in solution. At ambient temperatures, the ¹H NMR spectra are often complex, but they become well-resolved at sub-ambient temperatures. psu.edu The spectra for this compound typically show two distinct signals for the N-H protons, appearing at approximately δ 9.5 ppm and a significantly downfield signal around δ 14.5 ppm. washington.edupsu.edu The minimal effect of temperature and concentration changes on the extreme low-field signal suggests the presence of a strong intramolecular hydrogen bond. psu.edu

The observation of distinct signals for what would otherwise be equivalent protons in a symmetric molecule indicates a slow exchange process on the NMR timescale. This is attributed to the existence of two internally hydrogen-bonded conformers. psu.edu In solution, the molecule undergoes topomerization, an interconversion between two equivalent E,Z and Z,E conformations. psu.edu This dynamic process involves the rotation around the C-N bonds of the thiourea group.

¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
ProtonChemical Shift (ppm)Reference
NH (free)~9.5 psu.edu
NH (H-bonded)~14.5 washington.edupsu.edu
Pyridyl Protons7.13 - 8.37 journalirjpac.com
¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Structures
CarbonChemical Shift (ppm)Reference
Pyridyl Carbons~154 journalirjpac.comresearchgate.net
Thiocarbonyl (C=S)160-180 psu.edu

Variable Temperature NMR Investigations

Variable temperature (VT) NMR studies are crucial for understanding the conformational dynamics of this compound in solution. psu.edutandfonline.com These experiments demonstrate that two distinct conformations are accessible at lower temperatures. tandfonline.comtandfonline.com As the temperature is increased, the rate of interconversion between the Z,E and E,Z conformers also increases. ucl.ac.uk This leads to a broadening of the NMR signals, and eventually, if the temperature is high enough, the separate signals for the two conformers coalesce into a single, averaged signal. ucl.ac.uklifesciencesite.com

This phenomenon allows for the calculation of the energy barrier for the conformational interconversion. For this compound, the barrier for the Z,E ⇌ E,Z interconversion has been determined to be approximately 55.0 kJ mol⁻¹. psu.edu This value provides a quantitative measure of the rotational energy barrier around the C-N bonds, which is influenced by the partial double-bond character of these bonds and the stabilizing intramolecular hydrogen bonds. psu.eduucl.ac.uk

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption (UV-Vis) spectrum of this compound is characterized by transitions associated with its constituent chromophores: the pyridine (B92270) rings and the thiourea moiety. The UV-Vis absorption spectra typically show intraligand transitions. journalirjpac.com These transitions are generally assigned as n→π* and π→π. The n→π transitions are associated with the non-bonding electrons on the sulfur and nitrogen atoms, while the π→π* transitions involve the π-electron systems of the pyridyl rings and the thiocarbonyl group. journalirjpac.comresearchgate.net In iron (II) complexes of this compound, bands observed between 8000 to 11500 cm⁻¹ (approximately 870-1250 nm) are assigned to d-d transitions of the metal center, while the ligand itself contributes to absorptions at higher energies (shorter wavelengths). tandfonline.com

Mössbauer Spectroscopy for Iron Complexes

Mössbauer spectroscopy is a powerful technique for investigating the electronic structure and coordination environment of iron in complexes. It has been applied to study complexes formed between this compound and both iron(II) and iron(III). tandfonline.comtandfonline.com In these complexes, the ligand coordinates to the iron center through the sulfur atom of the thiocarbonyl group and the nitrogen atoms of the pyridyl rings, acting as a tridentate ligand. tandfonline.comtandfonline.com

For high-spin iron(II) complexes, Mössbauer spectra show isomer shifts (IS) and quadrupole splittings (QS) that are characteristic of this oxidation state. The relatively large quadrupole splitting values confirm a low-symmetry environment around the Fe(II) ion. tandfonline.com

Coordination Chemistry of Di 2 Pyridylthiourea and Its Derivatives

Ligand Design and Versatility in Coordination

N,N'-Di-2-pyridylthiourea and its derivatives are versatile ligands in coordination chemistry due to their multiple potential donor sites and conformational flexibility. The strategic placement of two pyridyl groups adjacent to the thiourea (B124793) core creates a unique electronic and structural environment that allows for diverse coordination behaviors with a wide range of metal ions.

Chelation Capabilities of the Thiourea Moiety

The thiourea core, –NH–C(S)–NH–, is a fundamental component of the ligand's coordination ability. It can act as a multidentate donor, primarily through the sulfur atom and one or both nitrogen atoms. Thiourea derivatives are known to bind to metals in either a monodentate or bidentate chelating fashion. The coordination typically involves the soft thione sulfur atom (S) and one of the harder nitrogen atoms from the thiourea backbone, forming a stable four-membered chelate ring. This S,N-bidentate coordination is a common feature in many of its metal complexes. The flexibility of the thiourea moiety is enhanced by its ability to exist in tautomeric forms, which influences its bonding capabilities.

Influence of Tautomeric Forms on Coordination Properties

Di-2-pyridylthiourea and its derivatives can exist in thione (C=S) and thiol (C–SH) tautomeric forms. The predominant form in the free ligand is the thione form. However, upon coordination or under specific pH conditions, the equilibrium can shift. The coordination behavior is significantly influenced by which tautomeric form is involved.

Thione Form : When coordinating in its neutral thione form, the ligand typically acts as an N,S-bidentate donor, using the thiocarbonyl sulfur and a pyridyl nitrogen. This form is known to promote a trans arrangement of the ligands in square-planar complexes of metals like Pd(II). srce.hrmdpi.comrsc.org

Thiol Form : The ligand can be deprotonated to its thiolate form, where it coordinates through the sulfur and a nitrogen atom as an anion. This anionic form is reported to favor a cis geometry in the square-planar complexes of 3d and 4d metals. srce.hrmdpi.comrsc.org The transition to the thiol form is often facilitated in weakly alkaline media or in certain polar organic solvents. srce.hrmdpi.comrsc.org

This tautomerism allows the ligand to adapt to the electronic and steric requirements of different metal centers, leading to a variety of coordination geometries, including octahedral and square-planar arrangements. mdpi.comrsc.org

Synthesis and Characterization of Metal Complexes

The versatile coordination modes of this compound have led to the synthesis of a wide array of complexes with various transition metals. These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent.

Complexes with Transition Metals (e.g., Cu(II), Co(II), Ni(II), Pd(II), Pt(II), Ru(II/III), Fe(II/III), Zn(II), V(IV))

This compound (L) forms stable complexes with a host of divalent and trivalent transition metals. The reaction conditions, such as the metal-to-ligand molar ratio and the solvent, can influence the stoichiometry and structure of the final product.

Metal IonExample Complex FormulaCoordination Mode/GeometryReference(s)
Cu(II) {[CuLCl2]2}S-bridged dinuclear rsc.org
Co(II) [Co(L)2(NO3)2]N,S-bidentate, Thione form waikato.ac.nz
Ni(II) [Ni(L)Cl2]Bidentate NS donor acs.org
Pd(II) [Pd(L)2]Cl2Bidentate N,S chelation researchgate.net
Pt(II) [Pt(L)2]Square-planar researchgate.net
Ru(II) [RuHCl(CO)(PPh3)2(L)]ClN,S-bidentate researchgate.net
Fe(II/III) [Fe(L)2X2]Polymeric, N,S coordination
Zn(II) Zn(L)22N,S coordination
V(IV) [VO(L)2]Binary complex

Copper (Cu): The reaction of N-benzoyl-N′-(2-pyridyl)thiourea with CuCl₂ is notably complex, yielding different products based on reaction conditions. rsc.org Depending on the sequence of reactant addition, mononuclear Cu(I) complexes like [CuL2Cl] or dinuclear Cu(II) complexes such as {[CuLCl2]2} can be isolated. rsc.org The thiourea ligand can also undergo oxidative cyclization during complexation with Cu(II). rsc.org

Cobalt (Co): Cobalt(II) complexes with thiourea derivatives have been synthesized and characterized. For instance, [Co(MIMT)2(NO3)2] (where MIMT is 2-mercapto-1-methylimidazole, a related thiourea-like ligand) features coordination through the sulfur atom of the ligand in its thione form. waikato.ac.nz

Nickel (Ni): Nickel(II) readily forms complexes where the thiourea derivative acts as a bidentate NS donor. acs.org In the presence of co-ligands like 1,10-phenanthroline, binuclear complexes with tridentate NNS coordination can be formed. acs.org

Palladium (Pd) and Platinum (Pt): Both Pd(II) and Pt(II) form square-planar complexes with N,N′-bis(2-pyridyl)thiourea, with the general formula [M(L)2]. researchgate.net In these complexes, the ligand coordinates in a bidentate fashion through the thiourea sulfur and a pyridine (B92270) nitrogen. researchgate.netresearchgate.net The geometry can be either cis or trans depending on the tautomeric form of the ligand involved. srce.hrmdpi.comrsc.org

Ruthenium (Ru): Ruthenium(II) complexes have been synthesized using N,N′-bis(2-pyridyl)thiourea (BPT). The reaction of [RuHCl(CO)(PPh3)3] with BPT yields [RuHCl(CO)(PPh3)2(BPT)]Cl, where the ligand is coordinated to the metal center. researchgate.net Half-sandwich arene ruthenium complexes with pyridyl-substituted thioureas have also been reported, demonstrating bidentate or tridentate coordination depending on the ligand structure. researchgate.net

Iron (Fe): Iron(II) and iron(III) complexes with N,N'-di(2-pyridyl)thiourea have been synthesized. Studies suggest the formation of polymeric complexes where coordination occurs through the pyridine nitrogens and the thiocarbonyl sulfur. The reaction with iron(III) salts often involves an initial reduction of Fe(III) to Fe(II) by the ligand.

Zinc (Zn): Zinc(II) forms complexes such as Zn(L)22, where the ligand coordinates via a pyridine nitrogen and the thione sulfur atom.

Vanadium (V): Binary and ternary mono-oxovanadium(IV) complexes involving N,N′-bis(2-pyridyl)thiourea have been synthesized and characterized.

Spectroscopic Signatures of Metal Complexation

Spectroscopic techniques are essential for characterizing the formation and structure of these metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation, characteristic vibrational bands of the ligand shift.

The ν(C=S) band (around 840 cm⁻¹ and 1325 cm⁻¹) often shifts to a lower frequency, indicating the involvement of the sulfur atom in bonding to the metal. researchgate.net

The ν(N-H) stretching frequency (around 3050 cm⁻¹) can be perturbed, although changes are sometimes minimal.

Shifts in the bands associated with the pyridine ring vibrations also confirm the participation of the pyridyl nitrogen in coordination.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)).

In ¹H NMR spectra, the resonance for the N-H protons can show a downfield shift upon complexation, providing insight into the coordination environment. rsc.org

The signals for the protons on the pyridyl rings , especially those in positions adjacent to the nitrogen, are sensitive to coordination and typically shift downfield. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting and charge-transfer transitions.

The intraligand π → π* and n → π* transitions observed in the free ligand are typically shifted upon coordination. researchgate.net

New bands often appear in the visible region, which are assigned to ligand-to-metal charge-transfer (LMCT) or metal-to-ligand charge-transfer (MLCT) transitions. researchgate.net For example, in Pd(II) complexes, new bands arise from C=N → Pd and S → Pd charge transfers. researchgate.net The d-d transitions of the metal ion can also be observed, providing information about the coordination geometry. waikato.ac.nz

Compound and Metal Information

NamePubChem CID
N,N'-Di-2-pyridylthiourea702572
Copper23978
Cobalt104730
Nickel935
Palladium23938
Platinum23939
Ruthenium23950
Iron23925
Zinc23994
Vanadium23990

Magnetic and Conductivity Measurements of Complexes

The magnetic and electrical properties of metal complexes containing this compound and its derivatives are crucial for understanding their electronic structure and potential applications in materials science.

Magnetic susceptibility measurements provide insight into the number of unpaired electrons and the nature of magnetic interactions between metal centers in polynuclear complexes. For instance, studies on iron(II, III) complexes with N,N'-di(2-pyridyl)thiourea have utilized Mössbauer spectroscopy alongside magnetic measurements to characterize the spin states of the iron centers. tandfonline.compublish.csiro.au The formation of iron(II) from iron(III) salts during complexation, followed by reoxidation, highlights the redox activity inherent in these systems. tandfonline.com In polynuclear complexes, such as those with cubane (B1203433) {M4O4} cores (where M = Co(II) or Ni(II)), magnetic studies reveal competing ferromagnetic and antiferromagnetic interactions, which can result in various ground spin states. mdpi.com The analysis of χMT versus T plots, where χM is the molar magnetic susceptibility and T is the temperature, helps in elucidating these magnetic behaviors. mdpi.com For example, tetranuclear nickel(II) cubane complexes have been shown to exhibit ferromagnetic interactions, leading to an S = 4 ground state. mdpi.com The presence of high-spin metal centers and significant magnetic anisotropy in some polynuclear complexes makes them potential single-molecule magnets. lucp.net

Structural Elucidation of this compound Metal Complexes

X-ray Crystallographic Analysis of Coordination Geometries

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structures of this compound metal complexes, revealing their coordination geometries. jocpr.com The coordination number and the arrangement of donor atoms around the central metal ion define the coordination geometry. wikipedia.org

A variety of coordination geometries have been observed for these complexes, largely dependent on the metal ion, its oxidation state, and the stoichiometry of the ligands. For instance, palladium(II) and platinum(II) complexes frequently adopt a square planar geometry. researchgate.netwaikato.ac.nz In some palladium(II) complexes with N-allyl-3-(2-pyridyl)thiourea, the metal center exhibits a slightly distorted square-planar coordination. researchgate.net Similarly, platinum(II) complexes with thiourea dianion ligands have been shown to possess a square planar NP₂S geometry. waikato.ac.nz

Octahedral geometry is also common, particularly for transition metals that favor a coordination number of six. libretexts.org For example, some iron complexes are proposed to have polymeric structures with octahedral coordination. tandfonline.com In certain copper(II) complexes, a planar terdentate NNN-donor set from a di-2-pyridyl-based ligand, along with other ligands, can result in a six-coordinate environment. rsc.org

Tetrahedral geometries are observed as well, for instance in some copper(I) and silver(I) complexes with N-benzoyl-N'-(2-pyridyl)thiourea. niscpr.res.in The specific geometry is a consequence of the electronic configuration of the metal ion and the steric and electronic properties of the ligands.

Discussion of Ligand Conformation within the Coordination Sphere

The conformation of the this compound ligand upon coordination to a metal center is a critical aspect of its stereochemistry. The flexibility of the thiourea backbone and the rotational freedom of the pyridyl rings allow for various conformational isomers. rsc.org

In many complexes, the this compound ligand acts as a bidentate chelating agent, coordinating through one of the pyridyl nitrogen atoms and the sulfur atom of the thiourea group. researchgate.net This chelation forms a six-membered ring, and the relative disposition of the donor atoms can lead to cis or trans isomers. researchgate.net For example, in bis[1-allyl-3-(2-pyridyl-κN)thioureato-κS]palladium(II), the two ligand molecules adopt a cis conformation. researchgate.net In contrast, some palladium(II) complexes with two N-(2-pyridyl)thiourea ligands can exist in a trans-disposition. researchgate.net

The conformation of the thiourea unit itself can be either planar or non-planar. researchgate.net Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. For instance, in some N-acyl-N'-(2-pyridyl)thiourea derivatives, an intramolecular N-H···N hydrogen bond between the thioamide proton and the pyridine nitrogen atom stabilizes a trans-cis geometry of the thiourea fragment. researchgate.netresearchgate.net The planarity of the ligand can be influenced by substituents on the pyridyl or phenyl rings, which can cause steric hindrance and lead to twisted conformations. akademisains.gov.my

Furthermore, the ligand can adopt different conformations to accommodate the coordination preferences of the metal ion and the presence of other ligands in the coordination sphere. mdpi.com In some cases, the ligand can even bridge between two metal centers, leading to the formation of polynuclear complexes. The introduction of an alkyl spacer between the pyridyl and thiourea functionalities can influence the ligand's coordination mode, sometimes resulting in tridentate coordination where the ligand folds around the metal center. waikato.ac.nz

Intermolecular Interactions and Supramolecular Assembly in Metal Complex Crystals

The crystal packing of this compound metal complexes is governed by a network of intermolecular interactions, leading to the formation of supramolecular architectures. encyclopedia.pub These interactions include hydrogen bonding, π-π stacking, and weaker van der Waals forces. oecd-nea.org

The aromatic pyridyl rings of the ligand provide opportunities for π-π stacking interactions, which also contribute to the stability of the crystal lattice. mdpi.com The planar nature of some metal-dithiolene complexes, which share similarities with the delocalized systems in this compound complexes, facilitates close intermolecular contacts and can lead to interesting electronic properties. itn.pt

Metallacyclic Chemistry Involving Thiourea Monoanion and Dianion Ligands

The deprotonation of the thiourea N-H groups in this compound and its derivatives allows for the formation of monoanionic and dianionic ligands, which can engage in metallacyclic chemistry. waikato.ac.nz This versatility in charge and coordination mode significantly expands the range of possible complex structures.

Thiourea monoanions can coordinate to metal centers in a variety of ways. In platinum(II) and palladium(II) complexes, the monoanion can act as an N,S-chelating ligand, forming a stable metallacycle. waikato.ac.nz For instance, cationic complexes of the type [Pt{SC(=NR¹)NHR²}(PPh₃)₂]⁺ have been synthesized, where the monoanionic thiourea ligand coordinates in a chelating fashion. waikato.ac.nz The geometry around the metal center in these complexes is typically square planar. waikato.ac.nz

The formation of thiourea dianion complexes involves the deprotonation of both N-H protons. These dianionic ligands are also excellent chelators, typically binding through the sulfur and one of the nitrogen atoms. waikato.ac.nz In platinum(II) complexes of the type [Pt{SC(=NR¹)NR²}(PPh₃)₂], the dianionic ligand forms a four-membered metallacycle with the metal center. researchgate.net The resulting complexes exhibit a square planar geometry with the N and S donor atoms occupying two of the coordination sites. waikato.ac.nz

The reactivity of these metallacycles can be further explored. For example, the introduction of different functional groups on the pyridyl or other parts of the ligand can influence the stability and reactivity of the resulting metallacycle. waikato.ac.nz The size of the metallacycle can also be varied by introducing spacers within the ligand backbone. The study of this metallacyclic chemistry is crucial for understanding the fundamental coordination behavior of these ligands and for designing complexes with specific structural and electronic properties. epfl.chxmu.edu.cn

Redox Pathways and Electron Transfer in Metal Complex Formation

The formation of metal complexes with this compound and its derivatives can involve redox processes and electron transfer pathways. nih.gov These reactions can be initiated by the metal ion, the ligand, or external reagents.

One notable example is the reaction of iron(III) salts with N,N'-di(2-pyridyl)thiourea, which proceeds through a reduction of iron(III) to iron(II), followed by a subsequent reoxidation. tandfonline.comacs.org This indicates that the thiourea ligand or the reaction conditions can facilitate the reduction of the metal center. The resulting complexes often contain iron in the +2 oxidation state, even when starting with an iron(III) precursor. tandfonline.com

Electron transfer can also occur from the ligand to the metal center upon coordination. rsc.org In some cases, the coordination of the ligand can stabilize a particular oxidation state of the metal. The electronic properties of the ligand, such as the presence of electron-donating or electron-withdrawing groups, can influence the ease of these electron transfer processes. researchgate.net

The study of redox pathways is often carried out using electrochemical techniques such as cyclic voltammetry. chemrxiv.org These methods can reveal the oxidation and reduction potentials of the metal complexes and provide insights into the mechanisms of electron transfer. For instance, the addition of pyridine-based ligands to some nickel complexes has been shown to control whether the redox process occurs via a one-electron or a two-electron pathway through ligand-coupled electron transfer (LCET). chemrxiv.org

The electron transfer can be an inner-sphere process, where a bridging ligand facilitates the transfer between two metal centers, or an outer-sphere process, involving direct electron transfer without a bridging ligand. libretexts.org The understanding of these redox pathways is fundamental to the synthesis of complexes with desired electronic properties and for their potential applications in catalysis and materials science where electron transfer is a key step. libretexts.orgmdpi.com

Computational Chemistry and Theoretical Investigations of Di 2 Pyridylthiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of di-2-pyridylthiourea. It offers a balance between accuracy and computational cost, making it a popular choice for studying the electronic properties of molecules. ohio-state.eduindianabiosciences.org

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. stackexchange.com For this compound and its derivatives, DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are used to determine the optimized geometries. umt.edu.mynih.gov These calculations have revealed that the molecule can exist in different conformations, such as trans-cis and cis-trans, which are stabilized by intramolecular hydrogen bonds. umt.edu.my

Vibrational Frequency Calculations and Simulated Spectroscopic Data

Vibrational frequency calculations are essential for interpreting experimental spectroscopic data, such as Fourier-transform infrared (FTIR) and Raman spectra. researchgate.net DFT calculations can predict the vibrational modes of this compound, which appear as specific frequencies in the calculated spectra. researchgate.netosti.gov These theoretical spectra are often generated by convoluting the calculated "stick spectra" with Gaussian or Lorentzian functions to resemble experimental line shapes. osti.govnih.gov

By comparing the calculated vibrational frequencies with experimental data, researchers can assign specific vibrational bands to the stretching, bending, and torsional motions of different functional groups within the molecule. researchgate.net For thiourea (B124793) derivatives, key vibrational modes include the C=S stretching, N-H bending, and C-N stretching vibrations. The position and intensity of these bands in the calculated spectra can provide insights into the molecular structure and bonding. For example, changes in the C-N bond lengths and their corresponding vibrational frequencies can suggest the degree of π-electron delocalization over the thiourea moiety. eurjchem.comresearchgate.net The accuracy of these predictions depends on the chosen DFT functional and basis set. chemrxiv.org

Quantitative Analysis of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding plays a critical role in determining the conformation and stability of this compound and its derivatives. umt.edu.myakademisains.gov.my Computational methods provide a powerful means to quantify these interactions. Techniques such as Atoms in Molecules (AIM) theory can be used to analyze the electron density at bond critical points, offering a quantitative measure of the strength of hydrogen bonds. mdpi.com

In this compound, intramolecular hydrogen bonds can form between the N-H protons of the thiourea group and the nitrogen atoms of the pyridyl rings, or in some derivatives, with oxygen atoms of substituent groups. umt.edu.myresearchgate.net These interactions lead to the formation of pseudo-rings, which contribute to the planarity and stability of the molecule. umt.edu.my The strength of these hydrogen bonds can be evaluated by examining geometric parameters such as the bond distance between the hydrogen and the acceptor atom and the bond angle. osti.gov Additionally, methods like the Natural Bond Orbital (NBO) analysis can provide information about the donor-acceptor interactions that constitute the hydrogen bond.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Ionization Potential, Electron Affinity)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. ekb.eg The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ekb.egresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net

DFT calculations are widely used to determine the energies of the HOMO and LUMO. ijnc.ir From these energies, other important electronic properties can be derived. The ionization potential (IP), which is the energy required to remove an electron, can be approximated as the negative of the HOMO energy (-E_HOMO). researchgate.netajchem-a.com The electron affinity (EA), the energy released when an electron is added, can be approximated as the negative of the LUMO energy (-E_LUMO). researchgate.netajchem-a.com These parameters are crucial for predicting how this compound will interact with other molecules and its potential applications in areas like materials science. ajchem-a.com

ParameterDefinitionRelation to Orbital Energies
HOMO-LUMO Gap (ΔE)Energy difference between the LUMO and HOMOE_LUMO - E_HOMO
Ionization Potential (IP)Energy required to remove an electron≈ -E_HOMO
Electron Affinity (EA)Energy released when an electron is added≈ -E_LUMO

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. ohio-state.educecam.orgbenasque.org It is a powerful tool for understanding how this compound interacts with light. rsc.org

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energies of electronic transitions from the ground state to various excited states. ohio-state.edu These excitation energies are then used to simulate the UV-Vis absorption spectrum of the molecule. nih.gov The calculations also provide information about the nature of these transitions, such as which molecular orbitals are involved (e.g., HOMO to LUMO transitions) and their oscillator strengths, which relate to the intensity of the absorption peaks. faccts.de By analyzing the orbitals involved in the electronic transitions, one can characterize them as π→π, n→π, or other types of excitations, providing a detailed picture of the molecule's photophysical behavior. nih.gov

Molecular Dynamics Simulations to Explore Conformational Flexibility

While extensive molecular dynamics (MD) simulations specifically detailing the conformational flexibility of this compound are not widely available in the reviewed literature, conformational analysis has been conducted through other computational and experimental methods, such as Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR) spectroscopy. molaid.com These studies provide significant insights into the molecule's preferred shapes and the energy barriers between different conformations.

Thiourea derivatives, including those with pyridyl substituents, are known to exhibit a range of conformations due to rotation around the C-N bonds of the thiourea backbone. akademisains.gov.my For this compound, the presence of two pyridyl rings introduces additional degrees of rotational freedom. Theoretical studies on similar pyridylthiourea derivatives have focused on identifying stable conformers and understanding the factors that govern their stability, such as intramolecular hydrogen bonding. umt.edu.myumt.edu.my

In many pyridylthiourea compounds, intramolecular hydrogen bonds form between the thiourea N-H group and the nitrogen atom of the pyridine (B92270) ring, which significantly influences the conformational preference. researchgate.net DFT calculations on related benzoyl pyridylthiourea derivatives have shown that trans-cis and cis-trans conformations can exist, stabilized by these intramolecular hydrogen bonds. umt.edu.myumt.edu.my The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

For instance, a study on 1,3-dipyridylthioureas revealed a dynamic exchange phenomenon between two intramolecularly hydrogen-bonded conformers. molaid.com This indicates that the energy barrier for interconversion is low enough for the molecule to be flexible at room temperature. Although a comprehensive exploration of the entire conformational landscape of this compound through MD simulations would provide a more dynamic picture, the existing theoretical and spectroscopic data lay the groundwork for understanding its structural behavior. MD simulations would be a valuable future step to map out the potential energy surface and identify all accessible conformations and the pathways for their interconversion.

Quantitative Structure-Property Relationships (QSPR) and Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. umt.edu.my This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecular structure. While specific QSPR models for this compound were not identified in the reviewed literature, the molecular descriptors that would form the basis of such a study have been investigated through computational methods like DFT.

Molecular descriptors can be categorized into several types, including constitutional, topological, geometric, and electronic descriptors. For this compound, several of these have been predicted or could be calculated.

Key Molecular Descriptors for this compound:

Descriptor TypeDescriptor NamePredicted/Calculated Value/Description
Constitutional Molecular FormulaC11H10N4S uni.lu
Molecular Weight230.29 g/mol
Topological Topological Polar Surface Area (TPSA)81.9 Ų guidechem.com
Rotatable Bond Count2 guidechem.com
Physicochemical XLogP3-AA (LogP)1.6 guidechem.com
Electronic Hydrogen Bond Donor Count2 guidechem.com
Hydrogen Bond Acceptor Count3 guidechem.com

This table is generated based on available data and computational predictions.

DFT studies on pyridyl-thiourea derivatives provide access to a rich set of electronic and geometric descriptors. umt.edu.myresearchgate.net These include:

Optimized geometric parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's 3D structure.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For thiourea derivatives, the sulfur and nitrogen atoms are typically key sites for interaction. researchgate.net

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions within a crystal structure, providing insights into how the molecules pack and interact with their neighbors. akademisains.gov.my

In a QSPR study, these descriptors would be calculated for a series of related thiourea derivatives. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a model that predicts a specific property (e.g., solubility, melting point, or a biological activity) based on the values of these descriptors. Such models are valuable tools in rational drug design and materials science for predicting the properties of new, unsynthesized compounds. umt.edu.my

Advanced Academic Applications of Di 2 Pyridylthiourea and Its Complexes

Catalytic Applications in Organic Transformations

The bifunctional nature of di-2-pyridylthiourea, possessing both hydrogen-bond donating thiourea (B124793) and hydrogen-bond accepting pyridyl groups, makes it a powerful scaffold for designing catalysts for various organic transformations.

This compound derivatives have been investigated as bifunctional organocatalysts in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. nih.gov One notable application is in the asymmetric Strecker synthesis, a fundamental reaction for producing chiral α-aminonitriles, which are precursors to amino acids.

The potential of pyridyl thiourea derivatives as organocatalysts for this reaction has been explored. nih.govcolab.ws It has been demonstrated that modifying the pyridyl group, for instance by incorporating an imidazolyl moiety, can lead to significantly higher catalytic activity. nih.govcolab.ws While some pyridylthiourea catalysts have shown modest enantioselectivity in the Strecker synthesis, these studies highlight the potential for rational catalyst design to improve performance. aalto.fi The effectiveness of these thiourea-based catalysts is often attributed to their ability to activate both the nucleophile and the electrophile through hydrogen bonding. libretexts.org

Table 1: Performance of a Pyridylthiourea-derived Organocatalyst in Asymmetric Strecker Synthesis This table is representative of typical results and may not reflect the full scope of published data.

Catalyst Loading (mol%) Substrate Product Yield (%) Enantiomeric Excess (ee %)
10 N-Benzylideneaniline >95 6

When complexed with transition metals, this compound and related ligands can form highly effective catalysts for oxidation reactions, such as the epoxidation of alkenes. ucla.edumdpi.com Epoxides are valuable intermediates in organic synthesis, used in the production of a wide range of fine chemicals and pharmaceuticals. nih.govnih.gov

Metal complexes containing ligands with structural similarities to this compound have been shown to catalyze the epoxidation of various alkenes with high efficiency and selectivity, often using environmentally benign oxidants like hydrogen peroxide. ucla.eduresearchgate.net For instance, iron complexes have been developed that can catalyze the epoxidation of a broad range of aliphatic olefins, including terminal olefins which are typically less reactive, achieving high yields in short reaction times. ucla.edu The catalytic activity is influenced by the nature of the metal center and the ligand architecture. researchgate.net

Table 2: Catalytic Epoxidation of Alkenes using a this compound-like Metal Complex This table is illustrative of the catalytic potential of such systems.

Substrate Catalyst Oxidant Conversion (%) Epoxide Selectivity (%)
1-Decene Iron Complex H₂O₂ >99 82
Styrene Iron Complex H₂O₂ >99 75
Cyclooctene Iron Complex H₂O₂ >99 95

The catalytic prowess of this compound and its complexes stems from specific molecular interactions. In organocatalysis, the thiourea moiety acts as a hydrogen-bond donor, activating the electrophile (e.g., an imine in the Strecker reaction). Simultaneously, a basic site, such as the pyridyl nitrogen, can deprotonate the nucleophile, leading to a dual activation mechanism. aalto.fi However, intramolecular hydrogen bonding between a thiourea NH group and the pyridyl nitrogen can sometimes lead to a less active conformation, which may explain instances of lower enantioselectivity. aalto.fi

In metal-catalyzed oxidations, the ligand framework plays a crucial role in stabilizing the metal center and modulating its reactivity. researchgate.net For instance, in some iron-catalyzed epoxidations, the catalyst can self-assemble into a diiron(III) complex that mimics the active site of enzymes like methane (B114726) monooxygenase. ucla.edu The reaction mechanism often involves the formation of a high-valent metal-oxo species, which then transfers an oxygen atom to the alkene substrate. mdpi.com The ligand influences the formation and reactivity of this key intermediate, thereby dictating the efficiency and selectivity of the catalytic process.

Metal Complex Catalysis: Oxidation Reactions (e.g., Alkene Epoxidation)

Analytical Chemistry Applications

Beyond catalysis, this compound derivatives have found utility in the field of analytical chemistry, particularly as reagents for the separation and quantification of chiral molecules.

The separation of enantiomers is a significant challenge in many scientific disciplines, including pharmacology and metabolomics, as different enantiomers of a chiral compound can have distinct biological activities. nih.gov Chiral derivatization, where enantiomers are reacted with a chiral reagent to form diastereomers, is a common strategy to facilitate their separation by chromatography. tandfonline.com

Novel chiral derivatization reagents incorporating a pyridylthiourea structure have been developed for the highly sensitive and efficient enantiomeric separation of chiral amines and carboxylic acids using LC-ESI-MS/MS. capes.gov.brnih.gov These reagents react with the target analytes to form diastereomeric derivatives. tcichemicals.com

These diastereomers can then be effectively separated using standard reversed-phase chromatography. capes.gov.brnih.gov A key advantage of these pyridylthiourea-based reagents is that upon fragmentation in the mass spectrometer, they yield a common, characteristic product ion. capes.gov.brtcichemicals.com This allows for the use of selected reaction monitoring (SRM), a highly sensitive and selective mass spectrometry technique, to detect and quantify the separated diastereomers at very low levels, often in the sub-femtomole range. capes.gov.brnih.gov This methodology has been successfully applied to the analysis of chiral compounds in complex biological samples like human saliva, demonstrating its potential for high-throughput chiral metabolomics. capes.gov.br

Table 3: Performance of a Pyridylthiourea-based Chiral Derivatization Reagent Data adapted from studies on chiral amine and carboxylic acid analysis. capes.gov.brnih.gov

Analyte Type Resolution (Rs) Range Detection Limit Range (fmol)
Chiral Amines 3.07–4.75 0.55–1.89
Chiral Carboxylic Acids 3.54–6.00 0.72–1.46
High-Throughput Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS/MS)

Ion-Imprinted Polymeric Adsorbents for Selective Metal Ion Extraction

Ion-imprinted polymers (IIPs) are a class of highly selective adsorbents designed with recognition sites that are sterically and chemically complementary to a specific target metal ion. researchgate.netacs.org This "molecular memory" is created by polymerizing functional monomers around a template ion, which is subsequently leached out, leaving behind tailored cavities for the selective rebinding of that ion from complex aqueous solutions. researchgate.net this compound has been successfully utilized as a functional ligand in the fabrication of such polymers for the selective removal of precious and heavy metal ions.

Preparation and Characterization of Ruthenium(III) Ion-Imprinted Chitosan (B1678972)

A highly selective bio-adsorbent for Ruthenium(III) ions has been synthesized using a combination of a natural polymer, chitosan, and this compound as a modifying ligand. nih.gov Chitosan, a biopolymer derived from chitin, is an attractive base material due to its hydrophilicity, biocompatibility, and abundance of amino and hydroxyl groups that are amenable to chemical modification.

The preparation of the Ru(III) ion-imprinted chitosan (Ru-PTCS) involves several steps. First, chitosan is modified with this compound to introduce the thiourea functional groups, which act as effective ligands for metal ions. This modified chitosan is then cross-linked in the presence of Ru(III) template ions. The Ru(III) ions form complexes with the pyridylthiourea ligands, organizing the polymer chains around them. After the cross-linking reaction solidifies the structure, the template Ru(III) ions are removed by washing with an acidic solution, creating vacant recognition sites specifically shaped for Ru(III). nih.gov A non-imprinted polymer (NIP) is also prepared using the same procedure but without the presence of the Ru(III) template ions to serve as a control. nih.gov

The successful synthesis and modification of the polymer are confirmed through various characterization techniques. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present in the polymer, confirming the incorporation of the pyridylthiourea moiety onto the chitosan backbone.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the synthesized materials.

Elemental Analysis is employed to determine the composition of the polymer and confirm the degree of modification. nih.gov

These characterization methods collectively verify the successful creation of the this compound-modified chitosan structure designed for selective metal ion uptake.

Adsorption Kinetics and Isotherms for Heavy Metal Removal

The performance of the Ru(III) ion-imprinted polymer modified with this compound (Ru-PTCS) has been evaluated through batch adsorption experiments to understand the mechanism and efficiency of heavy metal removal. These studies focus on the effects of pH, contact time, and initial metal concentration. nih.gov

The optimal pH for the adsorption of Ru(III) onto the Ru-PTCS adsorbent was found to be 4. nih.gov The study of adsorption kinetics is crucial for determining the rate at which the adsorbent removes the metal ion from the solution. The experimental data for Ru-PTCS were best described by the pseudo-second-order kinetic model . nih.gov This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the metal ion, which is consistent with the coordination of Ru(III) by the thiourea ligands. nih.gov

Adsorption isotherms are used to describe the equilibrium relationship between the concentration of the metal ion in the solution and the amount adsorbed onto the polymer surface at a constant temperature. The equilibrium data for the Ru-PTCS system were found to be in strong accordance with the Langmuir isotherm model . nih.gov The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical and homogeneous binding sites. nih.gov This fit indicates that the imprinted cavities provide uniform binding sites for the Ru(III) ions. The maximum adsorption capacity (q_max) of the Ru-PTCS for Ru(III), as determined by the Langmuir model, was 249 ± 1 mg/g. nih.gov

Furthermore, the Ru-PTCS exhibited high selectivity for Ru(III) ions even in the presence of other competing metal ions. The adsorbent also demonstrated excellent reusability, maintaining approximately 96% of its initial adsorption efficiency after eight consecutive adsorption-desorption cycles, highlighting its potential for practical applications in selective metal recovery. nih.gov

Adsorption ParameterModel/ValueDescription
Optimal pH 4The pH at which maximum adsorption of Ru(III) occurs. nih.gov
Kinetic Model Pseudo-second-orderSuggests that the rate-limiting step is chemical adsorption. nih.gov
Isotherm Model LangmuirIndicates monolayer adsorption onto homogeneous binding sites. nih.gov
Max. Adsorption Capacity (q_max) 249 ± 1 mg/gThe maximum amount of Ru(III) that can be adsorbed per unit mass of the adsorbent. nih.gov
Regeneration Efficiency ~96% after 8 cyclesDemonstrates the reusability and stability of the adsorbent. nih.gov

Materials Science and Engineering Applications

Additives for Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. A critical factor in achieving high performance and long-term stability in PSCs is the quality of the perovskite absorber layer. kent.ac.uk The fabrication of a uniform, compact, and pinhole-free perovskite film with large crystal grains is essential for efficient charge transport and to prevent degradation from environmental factors like moisture. kent.ac.uk this compound has been identified as a highly effective additive to the perovskite precursor solution to achieve these desired film characteristics. nih.govkent.ac.uk

The rapid crystallization of perovskite materials, such as methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃) and formamidinium tin iodide (FASnI₃), often leads to the formation of small grains and morphological defects, which can hinder device performance. mdpi.comkent.ac.uk this compound, when added to the precursor solution, acts as a crystallization modulator. jst.go.jpkent.ac.uk

The mechanism involves the coordination of this compound with the lead or tin halide component of the perovskite. The thiourea group contains both nitrogen (N) and sulfur (S) donor atoms, which can form Lewis acid-base adducts with the metal cation (e.g., Pb²⁺ or Sn²⁺). mdpi.comjst.go.jpkent.ac.uk This coordination slows down the reaction and the subsequent crystallization rate of the perovskite material. jst.go.jpkent.ac.uk This retarded crystal formation allows for more ordered growth, resulting in perovskite films with several improved qualities:

Larger Crystal Grains: The slower process promotes the growth of larger, more well-defined crystals, reducing the density of grain boundaries that can act as sites for charge recombination. nih.govkent.ac.uk

Enhanced Uniformity and Compactness: The controlled growth leads to a more uniform and compact film, which is crucial for preventing short-circuits and ensuring good contact with adjacent layers in the solar cell device. mdpi.comkent.ac.uk

Improved Film Quality: The additive helps in the conversion of intermediate phases (like 2D PbI₂) into the desired 3D tetragonal perovskite crystal structure, further improving the quality of the absorber layer. nih.govkent.ac.uk

The use of this compound as an additive has led to significant improvements in device performance, even when fabricated in ambient air, which is a key step towards large-scale, cost-effective production. kent.ac.uk For instance, CH₃NH₃PbI₃-based solar cells with a small amount of the additive (e.g., 0.5 mg/mL) have demonstrated a power conversion efficiency (PCE) of 18.2%, representing an 18% increase compared to devices without the additive. nih.govkent.ac.uk These devices also exhibit reduced hysteresis and significantly improved long-term stability when exposed to ambient humidity and moderate temperatures. kent.ac.uk

Performance MetricWithout AdditiveWith this compound AdditiveReference
Power Conversion Efficiency (PCE) ~15.4%18.2% nih.govkent.ac.uk
Hysteresis NoticeableReduced nih.govkent.ac.uk
Long-term Stability LowerSignificantly Improved kent.ac.uk
Film Morphology Smaller grains, less uniformLarger grains, compact, pinhole-free jst.go.jpkent.ac.uk

This optimization of the perovskite film through the use of this compound represents a valuable strategy for fabricating more efficient and stable perovskite solar cells. kent.ac.uk

Defect Passivation and Hysteresis Reduction in Solar Cell Devices

This compound has emerged as a significant additive in the fabrication of perovskite solar cells (PSCs), where it plays a crucial role in defect passivation and mitigating current-voltage hysteresis. The inherent crystalline structure of perovskite materials often contains various defects, such as ion vacancies and undercoordinated metal ions (e.g., Pb²⁺ or Sn²⁺), which can act as charge recombination centers, thereby diminishing device efficiency and stability.

The functional groups within the this compound molecule, specifically the pyridyl and thiourea moieties, are key to its passivation capabilities. The pyridyl group can effectively coordinate with undercoordinated Pb²⁺ or Sn²⁺ ions at the perovskite surface and grain boundaries. This interaction helps to passivate these defect sites, reducing non-radiative recombination losses. Current time information in Bangalore, IN.researchgate.net The thiourea group can also form adducts with the metal ions in the precursor solution, which serves to slow down the rapid crystallization of the perovskite film. Current time information in Bangalore, IN. This moderation of the crystal growth rate leads to the formation of more uniform and higher-quality perovskite films with larger crystal grains and fewer pinholes. oup.comcapes.gov.br

Research has demonstrated that the incorporation of this compound into the perovskite precursor solution leads to a lower defect density in the final film. capes.gov.br This reduction in defects is a primary contributor to the observed decrease in J-V hysteresis, a common issue in PSCs where the measured current-voltage curve differs depending on the scan direction. Current time information in Bangalore, IN.researchgate.net By passivating the defects that can trap and de-trap charges, this compound facilitates more efficient charge extraction at the interfaces, leading to more reliable and stable device operation. researchgate.netd-nb.info

Enhancement of Device Performance and Thermal Stability

Studies have reported a remarkable increase in the power conversion efficiency (PCE) of PSCs upon the addition of this compound. For instance, the inclusion of this additive at a concentration of 0.5 mg/mL in a CH₃NH₃PbI₃-based perovskite solar cell resulted in a PCE of 18.2%, which represented an 18% increase compared to the control device without the additive. Current time information in Bangalore, IN.oup.com This enhancement is attributed to the improved charge carrier lifetime and transport within the higher-quality perovskite film. capes.gov.br

Beyond the initial efficiency, this compound also contributes to the long-term operational and thermal stability of the devices. The passivation of reactive defect sites on the perovskite surface and at grain boundaries makes the film less susceptible to degradation from environmental factors like moisture and heat. Current time information in Bangalore, IN. Devices incorporating this compound have demonstrated superior stability when aged under ambient air (55±5% relative humidity) and when subjected to thermal stress at 65°C over a period of 30 days, retaining a higher percentage of their initial efficiency compared to reference devices. Current time information in Bangalore, IN.oup.com In tin (Sn)-based PSCs, the addition of this compound resulted in devices that maintained over 90% of their initial PCE after 500 hours under maximum power point tracking conditions. capes.gov.br

Table 1: Performance of Perovskite Solar Cells with this compound Additive

Perovskite TypeAdditive ConcentrationPower Conversion Efficiency (PCE)Stability NoteReference
CH₃NH₃PbI₃0.5 mg/mL18.2%Improved stability under ambient air and 65°C for 30 days Current time information in Bangalore, IN., oup.com
FASnI₃Not specified12.85%Maintained >90% initial PCE after 500h under MPPT capes.gov.br

Investigations in Biological Research (Mechanism-focused Studies)

Enzyme Inhibition Studies (e.g., HIV Reverse Transcriptase)

Thiourea derivatives have been a subject of interest in medicinal chemistry for their potential as enzyme inhibitors. Specifically, pyridyl-containing thiourea structures have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1 RT). oup.comnih.govnih.gov NNRTIs are a critical class of antiretroviral drugs that bind to an allosteric site on the HIV-1 RT enzyme, inducing conformational changes that disrupt its polymerase activity and thus inhibit viral replication. oup.com

While direct studies on "this compound" as an HIV-1 RT inhibitor are not extensively detailed in the cited literature, research on closely related analogues provides strong evidence for the potential of this structural motif. For example, N-[2-(2,5-dimethoxyphenylethyl)]-N´-[2-(5-bromopyridyl)]-thiourea (PHI-236), a rationally designed pyridyl thiourea derivative, has demonstrated potent inhibitory activity against wild-type HIV-1 with an IC₅₀ value of less than 0.001 µM. oup.com This compound was also highly effective against drug-resistant viral strains. oup.com

The general structure of pyridyl thioureas allows for various substitutions that can enhance binding affinity and efficacy. Studies on a range of halo-substituted thiophene (B33073) pyridyl thiourea compounds and phenoxyethyl halopyridyl thiourea compounds have shown that many of these derivatives inhibit HIV-1 RT at nanomolar and even subnanomolar concentrations. capes.gov.brnih.gov The mechanism involves the thiourea linker connecting two moieties, such as a pyridyl group and another aromatic or heterocyclic ring, which together occupy the allosteric binding pocket of the enzyme. oup.com The potential of pyridyl thiourea derivatives as bifunctional organic catalysts has also been explored, indicating their chemical versatility. nih.gov

Antimicrobial Activity Investigations

Antibacterial Properties Against Gram-Positive and Gram-Negative Strains

This compound and its derivatives have demonstrated notable antibacterial properties. The mechanism of action for thiourea-based compounds is often attributed to the C=S and NH groups, which can be protonated and interact with negatively charged components of the bacterial cell surface, such as carboxyl and phosphate (B84403) groups, leading to disruption of cellular function. ontosight.ai

Studies involving metal complexes of this compound have shown that coordination to a metal center can enhance the biological activity compared to the free ligand. researchgate.netresearchgate.net For instance, oxovanadium(IV) complexes of N,N′-bis(2-pyridyl)thiourea exhibited good antibacterial activity. researchgate.net

A specific study highlighted the antibacterial efficacy of flax fiber that was chemically modified by grafting it with Cd(II)-imprinted 2-pyridylthiourea. This functionalized material showed excellent activity against a range of pathogenic bacteria. researchgate.net The activity was observed against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action.

Table 2: Antibacterial Activity of a this compound-Modified Material

Bacterial StrainGram StainActivityReference
Bacillus cereusGram-PositiveExcellent researchgate.net
Staphylococcus aureusGram-PositiveExcellent researchgate.net
Escherichia coliGram-NegativeExcellent researchgate.net
Helicobacter pyloriGram-NegativeExcellent researchgate.net
Antifungal Properties

The antifungal potential of this compound and its derivatives has also been a focus of research. Similar to their antibacterial action, the antifungal activity is often enhanced when the thiourea ligand is complexed with a transition metal. researchgate.net

Research on N-benzoyl-N′-(-2-pyridyl)thiourea metal complexes showed that the complexes exhibited higher inhibition against fungi compared to the uncomplexed ligand. researchgate.net This suggests that the metal ion may facilitate the transport of the compound into the fungal cell or have its own toxic effect that is augmented by the ligand.

The study on flax fiber grafted with Cd(II)-imprinted 2-pyridylthiourea also demonstrated significant antifungal activity. The modified material showed excellent efficacy against the pathogenic fungus Candida albicans. researchgate.net Candida albicans is a common opportunistic yeast that can cause a range of infections in humans. The ability of the this compound-modified material to inhibit this fungus highlights its potential for development as a broad-spectrum antimicrobial agent.

Table 3: Antifungal Activity of a this compound-Modified Material

Fungal StrainActivityReference
Candida albicansExcellent researchgate.net

Anticancer and Cytotoxicity Research

The potential of this compound and its metal complexes as anticancer agents has been a significant area of investigation. Researchers have explored their effectiveness against various human cancer cell lines and delved into the underlying mechanisms of their cytotoxic action.

In vitro Antiproliferative Activity Against Human Cancer Cell Lines

This compound derivatives and their complexes have demonstrated notable antiproliferative activity against a range of human cancer cell lines.

Palladium(II) complexes of N-(2-pyridyl)thiourea have shown promising results. For instance, a dinuclear palladium complex, [Pd(M3MPyThU)Cl]2, exhibited potent cytotoxic effects against HT-29 (human colon cancer) cells with an IC50 value of 10 ± 3.3 μM, which was found to be more effective than the standard drug cisplatin (B142131) in this cell line. rsc.org The order of anticancer activity was determined to be [Pd(M3MPyThU)Cl]2 > cisplatin > [Pd(M3MPyThU)2] > HM3MPyThU. rsc.org These palladium complexes were also tested against MCF-7 (human breast cancer) cells. rsc.org

Platinum(II) complexes containing derivatives of 2,2'-bipyridine, a structurally related pyridyl compound, have also been evaluated for their in vitro anti-proliferative activities against human cancer cell lines such as A549 (lung adenocarcinoma), DU145 (prostate carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-435 (melanoma). nih.gov

Furthermore, the cytotoxic activity of various metal complexes with pyridyl Schiff bases has been investigated. For example, one such complex displayed effective antiproliferative activity against SMMC-7721 cells, while another was more active against MDA-MB-231 cells. rsc.org The cytotoxicity of palladium(II) complexes with other ligands has also been assessed against human cancer cell lines including T47D (breast) and HCT 116 (colon). researchgate.net

Studies on various other metal complexes containing pyridyl-thiourea or related ligands have shown activity against a wide array of cancer cell lines, including:

HeLa (cervical carcinoma) researchgate.net

SK-OV-3 (ovary adenocarcinoma) researchgate.net

U-937 (histiocytic lymphoma) researchgate.net

HL-60 (promyelocytic leukemia) researchgate.net

A2780 and A2780cis (ovarian carcinoma and its cisplatin-resistant form) researchgate.net

HepG2 (liver cancer) researchgate.net

WI38 (normal lung fibroblast) researchgate.net

SCC-4 (squamous cell carcinoma) bohrium.com

The following table summarizes the in vitro antiproliferative activity of selected this compound complexes and related compounds against various human cancer cell lines.

Exploration of Potential Cytotoxic Mechanisms (e.g., Structure-Activity Relationships)

Research into the cytotoxic mechanisms of this compound and its complexes has revealed several key aspects, including structure-activity relationships (SAR).

One of the primary mechanisms of cell death induced by these compounds is apoptosis. For instance, a dinuclear palladium(II) complex was found to induce mitochondrial-dependent apoptosis in tumor cells, a process characterized by reduced mitochondrial membrane potential and increased production of reactive oxygen species (ROS). rsc.org Similarly, a pyridyl Schiff base complex was shown to trigger apoptosis in SMMC-7721 cells through the accumulation of ROS. rsc.org This complex also caused cell cycle arrest in the G0/G1 phase, thereby inhibiting DNA synthesis. rsc.org

Structure-activity relationship studies have provided valuable insights into how the chemical structure of these compounds influences their anticancer activity. For example, in a series of platinum(II) complexes with 4,4'-dialkoxy-2,2'-bipyridine ligands, the anticancer activity was found to increase with the length of the alkyl chain, reaching a maximum at four or five carbons before decreasing. nih.gov For pyridylthiourea compounds, those with electron-withdrawing groups like nitro, halogen, and trifluoromethyl on the phenyl or pyridyl ring exhibited enhanced antimycobacterial activity, which can be an indicator of general cytotoxicity. oup.com Conversely, electron-donating groups tended to decrease activity. oup.com

Antioxidant Activity Evaluation

Several studies have investigated the antioxidant properties of this compound and its metal complexes. The antioxidant capacity is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

In one study, unsymmetrical thiourea derivatives were shown to possess scavenging capabilities against both DPPH and ABTS free radicals. nih.gov Another investigation involving oxovanadium(IV) complexes of N,N′-bis(2-pyridyl)thiourea also confirmed their antioxidant activity. researchgate.net It has been observed that metal complexes of thiourea derivatives often exhibit better antioxidant activity than the ligands alone. ias.ac.in For example, the copper complex of a benzothiazole-bearing thiourea derivative was found to be the most potent antioxidant among the tested compounds. ias.ac.in

The antioxidant mechanism of some thiourea derivatives is thought to involve the sulfhydryl group, as alkylated derivatives were found to be inactive. researchgate.net The following table presents the DPPH radical scavenging activity of selected unsymmetrical thiourea compounds.

DNA Interaction and Cleavage Studies

The interaction of this compound complexes with DNA is a key area of research, as it often correlates with their anticancer activity. These interactions can occur through various modes, including intercalation and covalent binding, and can lead to DNA cleavage.

Studies have shown that metal complexes of this compound and related ligands can effectively bind to and cleave DNA. For example, oxovanadium(IV) complexes of N,N′-bis(2-pyridyl)thiourea demonstrated high DNA affinity and the ability to cleave DNA. researchgate.net Similarly, palladium(II) and platinum(II) complexes have been shown to bind strongly with supercoiled pUC19 plasmid DNA. researchgate.net

The mode of interaction has been investigated using various techniques. Fluorescence spectroscopy studies have suggested an intercalative binding mode for some ruthenium(II) complexes. acs.org This was further supported by viscosity measurements, where an increase in viscosity of a DNA solution upon addition of the complex is indicative of intercalation. researchgate.net

The central metal ion in the complex plays a significant role in the DNA cleavage efficiency. In a study of metal complexes with 2,2'-dipyridylamine, the zinc(II) and cadmium(II) complexes were found to be the most effective at cleaving supercoiled DNA, while the nickel(II) complex was the least effective. nih.gov The cleavage process can involve both single-strand and double-strand breaks. nih.gov

Plant Physiology Research (e.g., Growth Regulation, Radioprotective Action)

This compound derivatives have been investigated for their effects on plant physiology, particularly as plant growth regulators and radioprotective agents. researchgate.netlainco.comsigmaaldrich.com

N-allyl-N'-2-pyridylthiourea (A-2-PTU) and N-phenyl-N'-2-pyridylthiourea (P-2-PTU) have demonstrated significant radioprotective effects in plants like peas and soybeans. tandfonline.comtandfonline.com This protective action is manifested as a lower lethality rate and a considerably higher percentage of germination and survival in irradiated plants. tandfonline.comtandfonline.com The effectiveness of these compounds can be dependent on the radiation dose. nih.gov For instance, the protective effect of A-2-PTU was more pronounced at lower irradiation doses, while P-2-PTU was more effective at higher doses. nih.gov

These compounds can also influence plant growth and development. Studies on peas and wheat have shown that treatment with N-allyl-N'-2-pyridylthiourea following gamma irradiation can lead to increased yield of green mass and grain. bas.bg This effect is also correlated with an increase in the protein content of the grain. bas.bg The radioprotective effect of these thiourea derivatives also involves a reduction in chromosome aberrations in the meristem cells of plant roots. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Di-2-pyridylthiourea Derivatives with Tunable Properties

The core this compound scaffold offers rich potential for chemical modification, allowing researchers to fine-tune its electronic, steric, and biological properties. The development of novel derivatives is a burgeoning area of research, focused on strategic functionalization to enhance performance in specific applications.

A primary strategy involves the substitution on the pyridyl rings or the phenyl groups often attached to the thiourea (B124793) nitrogen atoms. For example, derivatives such as 1-(4-chlorophenyl)-3-(4,6-dimethyl-2-pyridyl)thiourea have been synthesized to explore their biological activities. ontosight.ai The introduction of electron-withdrawing or electron-donating groups, or varying their position on the aromatic rings, can significantly alter the molecule's coordination ability, solubility, and interaction with biological targets. Research into N-Phenyl-N'-2-pyridylthiourea highlights how the combination of different aromatic moieties through the thiourea linkage is a key area of exploration. ontosight.ai

Furthermore, more complex heterocyclic systems are being incorporated. Studies on 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds demonstrate a move towards more intricate molecular architectures to achieve specific therapeutic effects, such as antimycobacterial activity. oup.com Similarly, the synthesis of derivatives from starting materials like 2-cyano-3-trifluoromethyl-5-aminopyridine is being explored for applications in medicinal chemistry. google.com These synthetic efforts aim to create libraries of compounds with a wide range of functionalities, from enhanced antimicrobial potency to tailored affinities for specific enzymes or metal ions. mdpi.com

Exploration of Multifunctional Coordination Complexes for Diverse Applications

This compound and its derivatives are exceptional ligands due to the presence of multiple donor atoms (nitrogen and sulfur), enabling them to form stable and structurally diverse complexes with a wide array of transition metals. waikato.ac.nztandfonline.com The exploration of these coordination complexes is a major research thrust, with applications spanning catalysis, sensing, and medicine.

The coordination chemistry of these ligands is remarkably versatile. Depending on the metal ion, reaction conditions, and the specific derivative used, this compound can act as a bidentate or tridentate ligand, leading to mononuclear, binuclear, or even polynuclear structures. waikato.ac.nzdntb.gov.ua For instance, reactions with copper(II) chloride have yielded a variety of products, including a one-dimensional coordination polymer and various multinuclear complexes, showcasing the ligand's flexible coordination and its involvement in redox processes. psu.edursc.org

These complexes often exhibit enhanced functionality compared to the free ligand. Oxovanadium(IV) complexes of N,N′-bis(2-pyridyl)thiourea have demonstrated significant catalytic potential in oxidation reactions and possess antibacterial and DNA-interacting properties. researchgate.net Platinum group metal complexes with acylthiourea ligands are being investigated as both catalysts and anticancer agents, with studies showing they can induce apoptosis in cancer cells. researchgate.net The ability to form such a wide range of metal complexes opens up possibilities for designing materials with tailored magnetic, optical, and catalytic properties. waikato.ac.nznih.gov

Advanced Computational Modeling for Predictive Design and Mechanistic Elucidation

Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for accelerating the design and understanding of this compound-based systems. frontiersin.orgsciencesconf.org These theoretical studies provide deep insights into molecular structure, stability, and reactivity, guiding experimental efforts and helping to rationalize observed properties.

DFT calculations are widely used to predict the geometric and electronic properties of novel derivatives and their metal complexes. mdpi.com For example, computational models have been employed to investigate the conformational preferences of substituted benzoyl pyridylthiourea molecules, identifying the most stable isomers (e.g., cis-trans conformations) and understanding the role of intramolecular hydrogen bonding. researchgate.net In coordination chemistry, DFT has been used to calculate the Gibbs free energy of different isomeric complexes, thereby predicting the kinetically favored product in a reaction. waikato.ac.nz

These modeling techniques are also crucial for elucidating mechanisms. Researchers have used DFT to simulate the interaction between pyridyl-thiourea derivatives and copper ions, providing a theoretical basis for the development of new chemical sensors. researchgate.net By calculating properties such as ionization potential and electron affinity, scientists can predict the suitability of a derivative for a specific application, such as in electronic devices. mdpi.com This predictive power reduces the need for trial-and-error synthesis and allows for a more rational design of molecules with desired functionalities.

Integration of this compound into Advanced Functional Materials and Devices

A significant emerging research direction is the incorporation of this compound and its derivatives into advanced functional materials and devices. Its unique electronic properties and coordinating ability make it a valuable component for applications in electronics, environmental remediation, and sensor technology.

One of the most promising applications is in the field of photovoltaics. Research has shown that adding small amounts of 2-pyridylthiourea to the precursor solution for perovskite solar cells (PSCs) can significantly improve device performance and stability. mdpi.comresearchgate.net The thiourea derivative acts as a Lewis base additive, tuning the crystal growth of the perovskite film, leading to enhanced uniformity and larger crystal grains. rsc.org This results in a higher power conversion efficiency (PCE), with values reaching 18.2% in ambient-air fabricated devices, and reduced hysteresis. researchgate.netrsc.org

Beyond solar cells, these compounds are being integrated into other functional systems. Pyridyl-thiourea derivatives have been used as ionophores in the fabrication of chemical sensor films for the selective detection of metal ions like Cu(II). researchgate.net Another innovative approach involves grafting 2-pyridylthiourea onto polymer backbones or natural fibers, such as chitosan (B1678972) or flax, to create materials for the selective removal of heavy metal ions from water. google.com.egresearchgate.netdntb.gov.ua The development of coordination polymers and metal-organic frameworks (MOFs) using related pyridyl ligands suggests a future pathway for creating porous materials from this compound for applications in gas storage and catalysis. nih.gov

Deeper Mechanistic Understanding of Biological Interactions at a Molecular Level

While the biological activities of thiourea derivatives are well-documented, future research is focused on achieving a more profound understanding of their mechanisms of action at the molecular level. This involves identifying specific cellular targets and characterizing the precise molecular interactions that lead to a therapeutic effect.

A key area of investigation is enzyme inhibition. For example, specific thiourea derivatives have been identified as potent inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, a target for antidiabetic drugs. ijpsjournal.com Molecular docking studies have revealed that these molecules fit into the enzyme's active site, forming strong binding interactions with key amino acid residues such as TYR547 and ARG358. ijpsjournal.com Understanding the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) is critical for drug development. khanacademy.orgsci-hub.se Non-competitive inhibitors, for instance, may bind to an allosteric site, inducing a conformational change in the enzyme that alters its active site. chesci.comchemguide.co.uk

The biological activity is not limited to enzyme inhibition. Metal complexes of this compound have been shown to interact with and cleave DNA, suggesting a different mechanism for their anticancer properties. researchgate.net Other studies have explored the antimycobacterial properties of these compounds, with some derivatives acting to potentiate the effects of existing antibiotics by targeting processes like Mtb respiration. oup.comnih.gov Additionally, the antioxidant properties of some derivatives have been linked to their thione-thiol tautomerism, allowing them to act as radical scavengers. mdpi.com A deeper mechanistic knowledge will enable the design of more potent and selective therapeutic agents with fewer side effects.

Q & A

Basic: What are the established synthesis protocols for Di-2-pyridylthiourea, and how can reproducibility be ensured?

This compound is typically synthesized via condensation reactions between 2-aminopyridine derivatives and thiourea precursors under controlled conditions. Key protocols include:

  • Stepwise purification : Use column chromatography to isolate intermediates and final products, ensuring purity (>95% by HPLC).
  • Reaction monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and minimize side products.
  • Documentation : Record solvent choices (e.g., anhydrous DMF), temperature (±1°C precision), and stoichiometric ratios.
    Reproducibility hinges on rigorous adherence to published methods and validation through spectral characterization (e.g., 1^1H/13^13C NMR, FTIR) .

Advanced: How can researchers resolve contradictions in reported coordination behavior of this compound with transition metals?

Discrepancies in coordination studies (e.g., monodentate vs. bidentate binding) often stem from:

  • Experimental conditions : pH, solvent polarity, and counterion effects (e.g., Cl⁻ vs. NO₃⁻) can alter ligand geometry.
  • Spectroscopic validation : Combine X-ray crystallography with EXAFS to confirm binding modes.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict stable coordination geometries, reconciling empirical data .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Quantitative analysis : HPLC with UV detection (λ = 254 nm) and C18 columns for purity assessment.
  • Structural confirmation :
    • 1^1H/13^13C NMR in DMSO-d6 to identify pyridyl proton environments.
    • High-resolution mass spectrometry (HRMS) for molecular ion validation.
    • Single-crystal X-ray diffraction for absolute configuration determination .

Advanced: How can the ligand’s electronic properties be systematically studied to optimize its catalytic applications?

  • Electrochemical profiling : Cyclic voltammetry in non-aqueous media to assess redox activity.
  • Spectroscopic titration : UV-Vis and fluorescence quenching experiments with metal ions (e.g., Cu²⁺, Fe³⁺) to determine binding constants.
  • Theoretical approaches : Natural Bond Orbital (NBO) analysis to quantify charge transfer efficiency .

Basic: What safety protocols are critical when handling this compound in the lab?

  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of thiourea vapors.
  • Waste disposal : Neutralize acidic byproducts before disposal in designated containers .

Advanced: What strategies mitigate decomposition of this compound under oxidative conditions?

  • Stabilization : Add radical scavengers (e.g., BHT) or perform reactions under inert atmospheres (N₂/Ar).
  • Kinetic studies : Monitor degradation pathways via LC-MS and adjust reaction timelines accordingly.
  • Derivatization : Introduce electron-withdrawing substituents to enhance stability .

Basic: How should researchers design experiments to assess this compound’s solubility in diverse solvents?

  • Gravimetric method : Dissolve known masses in solvents (e.g., DMSO, EtOH, chloroform) at 25°C, filter undissolved material, and calculate solubility (g/100 mL).
  • Thermodynamic analysis : Use Hansen solubility parameters to predict solvent compatibility .

Advanced: What interdisciplinary approaches can elucidate this compound’s role in supramolecular chemistry?

  • Collaborative frameworks : Partner with computational chemists to model host-guest interactions.
  • Advanced imaging : Cryo-EM or AFM to visualize self-assembled structures.
  • Cross-validation : Compare experimental data (e.g., XRD) with molecular dynamics simulations .

Basic: How to validate the reproducibility of this compound’s biological activity assays?

  • Positive controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies).
  • Statistical rigor : Perform triplicate experiments with ANOVA to assess variance.
  • Blinded analysis : Separate sample preparation and data interpretation teams to reduce bias .

Advanced: What mechanistic studies are required to decode this compound’s role in radical scavenging?

  • EPR spectroscopy : Detect and quantify radical adducts using spin-trapping agents (e.g., DMPO).
  • Isotopic labeling : Use 34^{34}S-thiourea to track sulfur-centered radical pathways.
  • Kinetic isotope effects : Compare reaction rates with deuterated analogs to identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.